molecular formula C3H7NaO2 B14608118 1,2-Propanediol, sodium salt CAS No. 58858-91-6

1,2-Propanediol, sodium salt

Cat. No.: B14608118
CAS No.: 58858-91-6
M. Wt: 98.08 g/mol
InChI Key: DZCLHXSSMHLQJD-UHFFFAOYSA-N
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Description

1,2-Propanediol, sodium salt, also known as sodium 1,2-propanediolate, is a chemical compound derived from 1,2-propanediol (propylene glycol). It is a colorless, odorless, and hygroscopic compound that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, sodium salt can be synthesized through the reaction of 1,2-propanediol with sodium hydroxide. The reaction typically involves the following steps:

  • Dissolve sodium hydroxide in water to form a sodium hydroxide solution.
  • Add 1,2-propanediol to the sodium hydroxide solution.
  • Heat the mixture to facilitate the reaction, resulting in the formation of this compound.

The reaction can be represented as:

CH3CH(OH)CH2OH+NaOHCH3CH(ONa)CH2OH+H2O\text{CH}_3\text{CH(OH)CH}_2\text{OH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH(ONa)CH}_2\text{OH} + \text{H}_2\text{O} CH3​CH(OH)CH2​OH+NaOH→CH3​CH(ONa)CH2​OH+H2​O

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and other electrophiles.

Major Products Formed

    Oxidation: Formation of propionaldehyde or acetone.

    Reduction: Formation of 1,2-propanediol.

    Substitution: Formation of various substituted propanediol derivatives.

Scientific Research Applications

1,2-Propanediol, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Employed in the preparation of biological buffers and as a cryoprotectant for biological samples.

    Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.

    Industry: Used in the production of polymers, resins, and as an antifreeze agent.

Mechanism of Action

The mechanism of action of 1,2-propanediol, sodium salt involves its ability to act as a nucleophile in chemical reactions. The sodium ion (Na⁺) enhances the nucleophilicity of the 1,2-propanediol molecule, allowing it to readily participate in various substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

1,2-Propanediol, sodium salt can be compared with other similar compounds, such as:

    1,2-Propanediol (Propylene Glycol): Unlike its sodium salt derivative, 1,2-propanediol is a neutral compound and is commonly used as a solvent and antifreeze agent.

    1,3-Propanediol: This compound has a different hydroxyl group arrangement and is used in the production of polymers and as a solvent.

    Ethylene Glycol: Similar to 1,2-propanediol, but with a different carbon chain length, it is used as an antifreeze agent and in the production of polyester fibers.

The uniqueness of this compound lies in its enhanced reactivity due to the presence of the sodium ion, making it a valuable reagent in various chemical and industrial processes.

Properties

CAS No.

58858-91-6

Molecular Formula

C3H7NaO2

Molecular Weight

98.08 g/mol

IUPAC Name

sodium;2-hydroxypropan-1-olate

InChI

InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1

InChI Key

DZCLHXSSMHLQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C[O-])O.[Na+]

Related CAS

57-55-6 (Parent)

Origin of Product

United States

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